molecular formula C20H28O2 B1243569 A-Norpregn-3(5)-ene-2,20-dione CAS No. 1232-76-4

A-Norpregn-3(5)-ene-2,20-dione

Cat. No.: B1243569
CAS No.: 1232-76-4
M. Wt: 300.4 g/mol
InChI Key: CQNNLXQECGKHEH-UHFFFAOYSA-N
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Description

A-Norpregn-3(5)-ene-2,20-dione is a synthetic norpregnane derivative characterized by a truncated steroidal backbone (20 carbons instead of the typical 21-carbon pregnane structure). The "A-nor" designation indicates the absence of one carbon atom in the A-ring. Its structure features a 3(5)-double bond and ketone groups at positions 2 and 20. Unlike conventional glucocorticoids, it lacks hydroxyl substituents at positions 11β, 17α, or 21, which are critical for anti-inflammatory activity in corticosteroids like cortisol and prednisolone. This structural uniqueness suggests distinct physicochemical and pharmacological properties, warranting comparative analysis with related compounds .

Properties

CAS No.

1232-76-4

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

6-acetyl-3a,5a-dimethyl-3b,4,5,6,7,8,8a,8b,9,10-decahydro-3H-indeno[5,4-e]inden-2-one

InChI

InChI=1S/C20H28O2/c1-12(21)16-6-7-17-15-5-4-13-10-14(22)11-20(13,3)18(15)8-9-19(16,17)2/h10,15-18H,4-9,11H2,1-3H3

InChI Key

CQNNLXQECGKHEH-UHFFFAOYSA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CC34C)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C[C@]34C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CC34C)C

Origin of Product

United States

Chemical Reactions Analysis

A-Norprogesterone undergoes various chemical reactions, including:

Scientific Research Applications

A-Norprogesterone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between A-Norpregn-3(5)-ene-2,20-dione and analogous pregnane/androstane derivatives:

Compound Carbon Skeleton Double Bonds Ketone Groups Hydroxyl/Other Groups Biological Relevance
This compound 20 (A-nor) 3(5)-ene 2,20-dione None Unknown; potential novel bioactivity
Pregnan-4-en-3,20-dione (96) 21 4-ene 3,20-dione None Isolated from gorgonian Menella sp.; structural analog
Prednisolone 21 1,4-diene 3,20-dione 11β,17α,21-triol Anti-inflammatory glucocorticoid
5β-Pregnan-3,20-dione (94) 21 None (5β-saturated) 3,20-dione None Marine-derived; 5β-conformation noted
Fluorometholone 21 1,4-diene 3,20-dione 9-fluoro, 6α-methyl, 11β,17α-OH Topical anti-inflammatory (ocular use)

Key Observations:

Structural Deviations: Carbon Skeleton: this compound’s truncated backbone distinguishes it from marine-derived pregnanes (e.g., compounds 94–97) and pharmaceuticals like prednisolone . Ketone Position: The 2-ketone is atypical; most analogs (e.g., prednisolone, fluorometholone) retain a 3-ketone critical for receptor binding .

Functional Implications: Reduced Glucocorticoid Activity: Absence of 11β/17α hydroxyl groups likely diminishes binding to glucocorticoid receptors, unlike cortisol derivatives . Polarity and Solubility: The 2-ketone may increase polarity compared to 3-ketone analogs, affecting bioavailability. Novel Bioactivity: The nor-configuration and unique substituents suggest unexplored metabolic or signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
A-Norpregn-3(5)-ene-2,20-dione

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